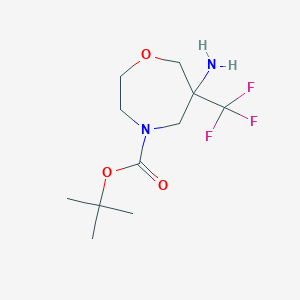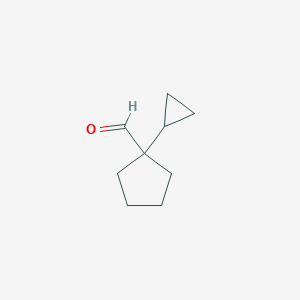
1-Cyclopropylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopropyl group attached to a cyclopentane ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylcyclopentane-1-carbaldehyde typically involves the cyclopropanation of cyclopentane derivatives. One common method is the reaction of cyclopentane with diazomethane or other carbene precursors under controlled conditions to form the cyclopropyl group. The aldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions, leading to ring-opening or rearrangement products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts.
Major Products:
Oxidation: 1-Cyclopropylcyclopentane-1-carboxylic acid.
Reduction: 1-Cyclopropylcyclopentane-1-methanol.
Substitution: Various ring-opened or rearranged products depending on the reaction conditions.
Scientific Research Applications
1-Cyclopropylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity and as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. This reactivity is crucial in its role as a chemical probe or intermediate in synthetic pathways .
Comparison with Similar Compounds
Cyclopropylcyclopentane: Lacks the aldehyde functional group but shares the cyclopropyl and cyclopentane rings.
Cyclopentane-1-carbaldehyde: Contains the cyclopentane ring and aldehyde group but lacks the cyclopropyl group.
Cyclopropylmethanol: Contains the cyclopropyl group and a hydroxyl group instead of the aldehyde.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-cyclopropylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(8-3-4-8)5-1-2-6-9/h7-8H,1-6H2 |
InChI Key |
HFZOEJAWFDTGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


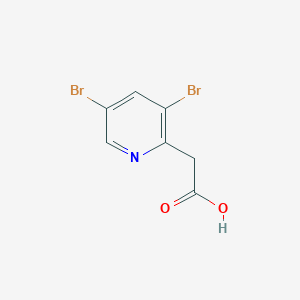
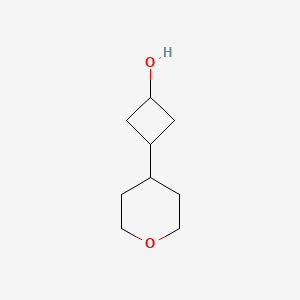
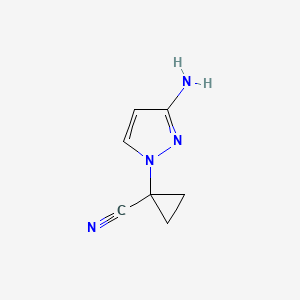
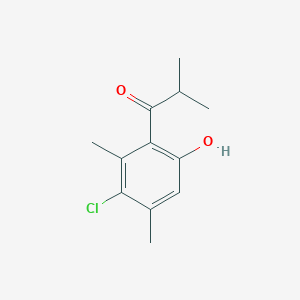
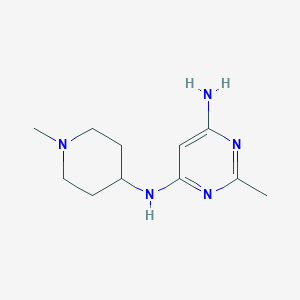
![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
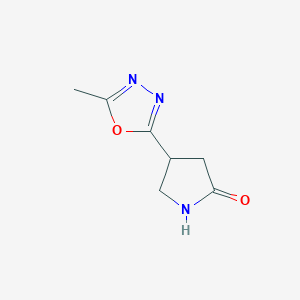

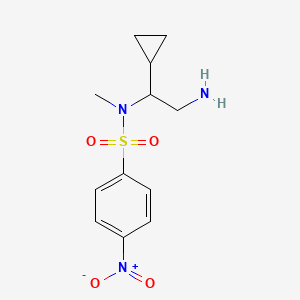
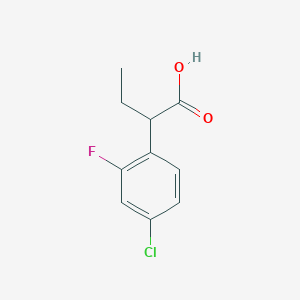
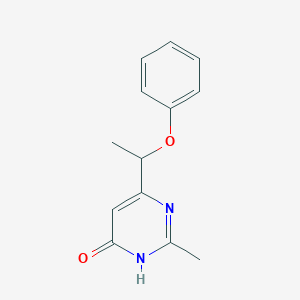
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
